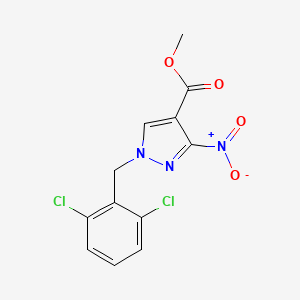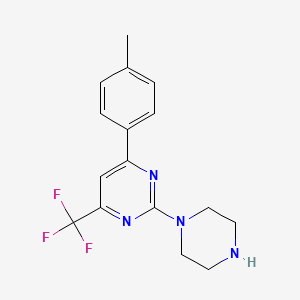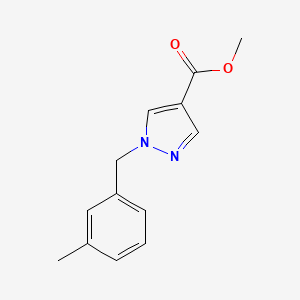![molecular formula C13H13IN4O3 B10906427 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a hydrazide group, an iodine atom, and a dihydroxyphenyl ethylidene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic substitution reaction, often using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Attachment of the Dihydroxyphenyl Ethylidene Moiety: This step involves the condensation of the pyrazole derivative with 2,5-dihydroxyacetophenone under acidic conditions to form the ethylidene linkage.
Formation of the Carbohydrazide Group: The final step is the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethylidene linkage or the iodine atom, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Signal Transduction: It may interfere with cellular signaling pathways by binding to specific receptors or proteins.
Antioxidant Activity: The dihydroxyphenyl moiety can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N’~5~-[(E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine or chlorine analogs. The dihydroxyphenyl moiety also contributes to its antioxidant properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C13H13IN4O3 |
|---|---|
Molecular Weight |
400.17 g/mol |
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13IN4O3/c1-7(9-5-8(19)3-4-11(9)20)16-17-13(21)12-10(14)6-15-18(12)2/h3-6,19-20H,1-2H3,(H,17,21)/b16-7+ |
InChI Key |
RJLPOIKXDZQAIL-FRKPEAEDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=NN1C)I)/C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=NN1C)I)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N,N-dimethylbenzamide](/img/structure/B10906346.png)
![5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10906362.png)
![(2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10906366.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)
![5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10906389.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B10906408.png)
![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10906424.png)


![methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906449.png)
